An In-depth Technical Guide to the Chemical Structure and Properties of Ecgonidine
An In-depth Technical Guide to the Chemical Structure and Properties of Ecgonidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic context of ecgonidine. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are included. Visualizations of the chemical structure and relevant biological pathways are provided in Graphviz DOT language as specified.
Chemical Structure and Identification
Ecgonidine, also known as anhydroecgonine, is a tropane alkaloid structurally related to cocaine. Its chemical identity is defined by the systematic IUPAC name: (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .[1] The structure features a bicyclic tropane core with a double bond in the seven-membered ring and a carboxylic acid group attached to this double bond.
Below is a 2D representation of the chemical structure of ecgonidine generated using the DOT language.
Caption: 2D Chemical Structure of Ecgonidine.
Physicochemical and Pharmacokinetic Properties
The key chemical and pharmacokinetic properties of ecgonidine are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.20 g/mol | [1] |
| CAS Number | 484-93-5 | [2] |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid | [1] |
| Synonyms | Anhydroecgonine | [2] |
| Half-life (in sheep) | 94–137 minutes | [2][3] |
Synthesis of Ecgonidine
Ecgonidine can be synthesized through the acid-catalyzed dehydration and hydrolysis of cocaine. The following is a detailed experimental protocol for the synthesis of anhydroecgonine hydrochloride (the hydrochloride salt of ecgonidine).
Experimental Protocol: Synthesis of Anhydroecgonine Hydrochloride from Cocaine Hydrochloride
This protocol is adapted from the synthesis of anhydroecgonine methyl ester (AEME) where anhydroecgonine hydrochloride is a key intermediate.[4][5]
Materials:
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Cocaine hydrochloride (5 mM, 1.70 g)
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Concentrated hydrochloric acid (50 ml)
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Water (30 ml)
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Diethyl ether
Procedure:
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A solution of 5 mM (1.70 g) cocaine hydrochloride in 50 ml of concentrated hydrochloric acid is refluxed for 24 hours.
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The mixture is then cooled to room temperature.
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The cooled mixture is diluted with 30 ml of water.
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To remove the resulting benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 25 ml).
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The aqueous phase is then evaporated to dryness under a vacuum.
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The resulting white solid is further dried under vacuum at 100°C for 24 hours.
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This procedure yields crude anhydroecgonine hydrochloride (0.96 g, 95% yield), which can be used in subsequent steps without further purification. The product can be confirmed by its melting point of 239°C–244°C.[4][5]
Biological Context and Signaling Pathways
Ecgonidine is primarily of interest as a biomarker for the use of "crack" cocaine. It is not directly a pyrolysis product but is the metabolite of methylecgonidine (anhydroecgonine methyl ester, AEME), which is formed during the heating of cocaine base.[2] The metabolic conversion of methylecgonidine to ecgonidine is catalyzed by butyrylcholine esterase.[6]
Caption: Metabolic Pathway to Ecgonidine.
Signaling Pathway of the Precursor, Methylecgonidine
While there is a lack of specific data on the signaling pathways of ecgonidine itself, its immediate precursor, methylecgonidine, has been shown to act as a muscarinic acetylcholine receptor (mAChR) agonist.[7] This activity is believed to contribute to the toxicity associated with crack cocaine use. The proposed pathway involves the activation of M1 muscarinic receptors, leading to downstream cellular effects.
Caption: Proposed Signaling Pathway of Methylecgonidine.
Quantitative Pharmacological Data
| Compound | Parameter | Value / Observation | Receptor/System | Reference(s) |
| Ecgonidine | Half-life (in sheep) | 94–137 minutes | In vivo | [2][3] |
| Methylecgonidine | Neurotoxicity (in vitro) | Decrease in mitochondrial metabolism at > 10⁻¹ mM | Rat primary hippocampal cells | [4] |
| Methylecgonidine | Caspase-3 Activation (in vitro) | Increased after 6 hours with 0.1 and 1.0 mM exposure | Rat primary hippocampal cells | [4] |
| Cocaine | Binding Affinity (Ki) | 40 µM | M1 Muscarinic Receptor | [8] |
| Cocaine | Binding Affinity (Ki) | 19 µM | M2 Muscarinic Receptor | [8] |
Experimental Protocols for Pharmacological Analysis
The following are descriptions of standard experimental methodologies that can be employed to study the pharmacological properties of ecgonidine and related compounds.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of ecgonidine at human muscarinic acetylcholine receptor subtypes (M1-M5).
General Procedure:
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Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO-K1) cells individually expressing one of the human mAChR subtypes (hM1-hM5) are used.
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Assay Buffer: A suitable buffer, such as 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.5, is prepared.
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Radioligand: A tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), is used as the radioligand.
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Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (ecgonidine).
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Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Fluo-4 Calcium Efflux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the M1 mAChR, by measuring changes in intracellular calcium.
Objective: To determine if ecgonidine acts as an agonist or antagonist at the hM1 receptor.
General Procedure:
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Cell Culture: CHO-K1 cells expressing the hM1 receptor are seeded in 96-well plates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
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Compound Addition: The test compound (ecgonidine) is added to the wells. To test for antagonistic activity, the cells are pre-incubated with ecgonidine before the addition of a known agonist (e.g., carbachol).
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Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
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Data Analysis: An increase in fluorescence upon addition of the compound indicates agonist activity. A lack of response, but an inhibition of the agonist-induced response, indicates antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).[9][10]
References
- 1. Ecgonidine | C9H13NO2 | CID 11564684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ecgonidine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylecgonidine - Wikipedia [en.wikipedia.org]
- 8. Evidence for cocaine and methylecgonidine stimulation of M2 muscarinic receptors in cultured human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
